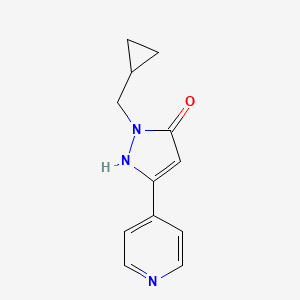

1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-pyridin-4-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-12-7-11(10-3-5-13-6-4-10)14-15(12)8-9-1-2-9/h3-7,9,14H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAJIYMCARDBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C=C(N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole Boronic Esters (General Procedure A)

A common approach to introduce the cyclopropylmethyl group involves alkylation of 4-pyrazoleboronic acid pinacol ester with cyclopropylmethyl halides under basic conditions. This method is described as follows:

- The pyrazole boronic ester (1 equiv.) is reacted with the cyclopropylmethyl halide (1.25 equiv.) and potassium carbonate (2 equiv.) in dimethylformamide (DMF) at 60 °C.

- The reaction is monitored by thin-layer chromatography (TLC) until completion.

- Workup includes extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and concentration under reduced pressure.

- Purification by flash column chromatography yields the N1-cyclopropylmethyl substituted pyrazole intermediate.

This method provides the 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole intermediate in yields around 32% as a colorless oil.

Suzuki-Miyaura Cross-Coupling for Pyridin-4-yl Installation (General Procedure B)

The pyridin-4-yl group at the 3-position is typically introduced via Suzuki-Miyaura cross-coupling between the pyrazole boronate ester and 4-bromopyridine or related aryl halides:

- The aryl halide (1 equiv.), cesium carbonate (1.5 equiv.), and pyrazole boronic acid or ester (1.5 equiv.) are combined in dry DMF or dimethoxyethane (DME).

- The mixture is purged with nitrogen, and PdCl2(PPh3)2 catalyst (0.1 equiv.) is added.

- The reaction is stirred at 85–100 °C until complete conversion (monitored by LC-MS).

- After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated.

- Purification yields the 3-(pyridin-4-yl) substituted pyrazole derivative.

This step is crucial for assembling the core structure of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol.

Cyclization and Hydroxylation to Form the Pyrazol-5-ol Core

Alternative methods for pyrazole core formation involve cyclization reactions of hydrazine derivatives with appropriate nitriles or esters:

- Starting from carboxylic acids (e.g., nicotinic acid derivatives), esters are prepared by reflux with methanol and sulfuric acid.

- The ester is converted to oxonitrile intermediates by reaction with sodium hydride and acetonitrile in toluene.

- Cyclization with hydrazine hydrate in acetic acid under sonication yields pyrazole derivatives bearing the hydroxyl group at the 5-position.

- The sonication method accelerates the reaction, providing yields between 55-67% for various substituted pyrazoles.

This approach is adaptable to heteroaromatic acids and can be tailored to introduce the pyridin-4-yl moiety at the desired position through choice of starting materials.

Summary Table of Preparation Steps and Conditions

Research Findings and Observations

- The alkylation of pyrazole boronate esters is efficient for introducing cyclopropylmethyl groups but may require optimization to improve yield beyond 30%.

- Suzuki coupling is a robust method for installing pyridin-4-yl groups, with catalyst and base choice impacting reaction efficiency.

- Sonication-assisted cyclization provides a rapid and green alternative for pyrazole ring formation with hydroxyl substitution, applicable to heteroaromatic systems.

- The combination of these methods allows modular synthesis of this compound with potential for structural modifications.

Analytical and Purification Techniques

- Purification is commonly achieved by flash column chromatography using petroleum ether/ethyl acetate gradients.

- Final purification may involve mass-directed reverse phase chromatography with acetonitrile/water and 0.1% trifluoroacetic acid.

- Structural confirmation is performed by ^1H NMR, ^13C NMR, IR spectroscopy, and LC-MS.

- TLC monitoring uses silica gel plates and solvent systems such as ethyl acetate/hexanes.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as alkyl halides or aryl halides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

Materials Science: It can be used in the development of new materials with specific properties, such as luminescence or conductivity.

Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Aromatic Systems

Functional Group Influence

Substituent Effects on Lipophilicity and Stability

- Electron-Withdrawing Groups (e.g., 4-Nitro) : The 4-nitrophenyl substituent in increases electrophilicity, which may enhance binding affinity to hydrophobic regions of PD-L1 .

Biological Activity

Overview

1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol is a heterocyclic compound characterized by a pyrazole ring with a cyclopropylmethyl group and a pyridin-4-yl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Utilizing hydrazines and 1,3-diketones.

- Introduction of Substituents : Employing nucleophilic substitution or cross-coupling reactions to add the cyclopropylmethyl and pyridin-4-yl groups.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity are influenced by the unique substitution pattern of the compound, which can modulate various biological pathways.

Pharmacological Studies

Recent studies have highlighted several key pharmacological activities:

-

Anti-inflammatory Activity :

- The compound exhibits significant anti-inflammatory properties, making it a candidate for treating conditions like arthritis. Its potency is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially improved safety profiles regarding gastrointestinal side effects .

-

Anticancer Potential :

- Research indicates that this compound may inhibit tumor growth through various mechanisms, including induction of apoptosis in cancer cells. Studies have shown that it can effectively reduce glioma cell viability in vitro by inhibiting proliferation and inducing cell death through multiple pathways .

- Enzyme Inhibition :

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar pyrazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol | Structure | Moderate anti-inflammatory activity |

| 1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol | Structure | Lower anticancer efficacy compared to pyridin-4-yl variant |

This table illustrates how the position of the pyridinyl substituent affects both the chemical reactivity and biological activity of these compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vivo Studies :

- Toxicity Assessments :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step condensation approach. First, cyclopropylmethyl hydrazine reacts with a β-keto ester derivative (e.g., ethyl acetoacetate) to form the pyrazole core. Subsequent coupling with pyridin-4-ylboronic acid via Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄ catalyst, K₃PO₄ base, in degassed DMF/H₂O at 80°C) introduces the pyridinyl group . Optimization includes varying solvent polarity (ethanol vs. DMF), catalyst loading (1–5 mol%), and reaction time (6–24 hours) to improve yields. Purity is confirmed via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the structure of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons from the pyridinyl group appear as doublets (δ 8.5–8.7 ppm), while cyclopropylmethyl protons show characteristic multiplets (δ 0.5–1.5 ppm). The pyrazole hydroxyl proton (5-OH) resonates as a broad singlet (δ 10–12 ppm) .

- ¹³C NMR : The pyrazole C5-OH carbon appears at δ 160–165 ppm, with pyridinyl carbons at δ 120–150 ppm .

- IR : Hydroxyl stretch (≈3200 cm⁻¹), pyrazole ring vibrations (≈1600 cm⁻¹), and C=N stretches (≈1500 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 244.1 for C₁₂H₁₄N₃O) .

Q. What are the key solubility and stability considerations for this compound in different solvents under experimental conditions?

- Methodological Answer : Solubility is highest in polar aprotic solvents (DMSO, DMF) due to hydrogen bonding from the hydroxyl and pyridinyl groups. Stability tests (HPLC monitoring over 48 hours) show degradation <5% in DMSO at 4°C but >20% in aqueous buffers (pH 7.4, 37°C), suggesting storage in anhydrous conditions . For biological assays, prepare stock solutions in DMSO and dilute to ≤0.1% in cell culture media to avoid solvent toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., cyclopropylmethyl vs. methyl) on biological activity?

- Methodological Answer :

- Step 1 : Synthesize analogs with substituent variations (e.g., methyl, ethyl, isopropyl at the 1-position) using parallel synthesis .

- Step 2 : Test enzymatic inhibition (e.g., COX-2 IC₅₀ via fluorometric assays) or antimicrobial activity (MIC against S. aureus and E. coli per CLSI guidelines) .

- Step 3 : Correlate lipophilicity (logP values from HPLC) with activity. For example, cyclopropylmethyl’s bulkier structure may enhance membrane permeability compared to methyl, improving IC₅₀ by 2–3 fold .

Q. What computational methods (e.g., molecular docking) are suitable for predicting the interaction of this compound with target enzymes like cyclooxygenase-2?

- Methodological Answer :

- Docking Setup : Use AutoDock Vina with COX-2 crystal structure (PDB: 1CX2). Prepare the ligand by optimizing geometry at B3LYP/6-31G* level .

- Analysis : Key interactions include hydrogen bonding between the pyrazole hydroxyl and Arg120, and π-π stacking of the pyridinyl group with Tyr355. MD simulations (100 ns) validate binding stability .

Q. What strategies can resolve contradictions in reported biological activities of pyrazole derivatives across different studies?

- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

- Standardization : Adhere to CLSI guidelines for antimicrobial testing (fixed inoculum size, 35°C incubation) .

- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to exclude impurities as confounding factors .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers due to solvent choice (DMSO vs. ethanol) or cell line specificity .

Q. How can X-ray crystallography be utilized to determine the three-dimensional structure and confirm regiochemistry?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in ethanol/water (1:1).

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K. Structure solution via SHELX confirms bond lengths (e.g., N–N = 1.35 Å) and tautomeric form (1H-pyrazol-5-ol vs. 2H-pyrazol-5-ol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.